4,5,6-Trimethyl-2-pentyl-1,3-dioxane
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Overview
Description
4,5,6-Trimethyl-2-pentyl-1,3-dioxane is an organic compound with the molecular formula C10H20O2 It is a dioxane derivative, characterized by the presence of three methyl groups and a pentyl chain attached to the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethyl-2-pentyl-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the acid-catalyzed cyclization of 2,4,5-trimethyl-1-pentanol with formaldehyde. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethyl-2-pentyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring into more saturated derivatives.
Substitution: The methyl and pentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated dioxane derivatives.
Scientific Research Applications
4,5,6-Trimethyl-2-pentyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism by which 4,5,6-Trimethyl-2-pentyl-1,3-dioxane exerts its effects is not fully understood. its interactions with molecular targets and pathways are of interest. The compound may interact with enzymes and receptors, influencing various biochemical processes. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another dioxane derivative with similar structural features.
1,3-Dioxane, 2,4,6-trimethyl-: A stereoisomer with different spatial arrangement of methyl groups.
Uniqueness
4,5,6-Trimethyl-2-pentyl-1,3-dioxane is unique due to its specific substitution pattern and the presence of a pentyl chain. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61920-37-4 |
---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
4,5,6-trimethyl-2-pentyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-5-6-7-8-12-13-10(3)9(2)11(4)14-12/h9-12H,5-8H2,1-4H3 |
InChI Key |
KOWZSJAMUWLPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1OC(C(C(O1)C)C)C |
Origin of Product |
United States |
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